![molecular formula C21H24O2 B11968048 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone CAS No. 68114-85-2](/img/structure/B11968048.png)
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone is an organic compound with the molecular formula C21H24O2 It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a pentyl chain and an acetylphenyl group
Vorbereitungsmethoden
The synthesis of 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve the optimization of reaction conditions to scale up the synthesis while maintaining the quality of the compound. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme-substrate interactions and receptor binding studies.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or analgesic properties.
Industry: In industrial settings, the compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone can be compared with other similar compounds, such as:
Acetophenone: A simpler compound with a similar ethanone group attached to a phenyl ring, but lacking the pentyl chain and additional acetylphenyl group.
Benzophenone: Another related compound with two phenyl rings attached to a central carbonyl group, differing in its structural arrangement and reactivity.
4-Acetylbiphenyl: A compound with two phenyl rings connected by a single bond, with an acetyl group attached to one of the rings.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
68114-85-2 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-[4-[5-(4-acetylphenyl)pentyl]phenyl]ethanone |
InChI |
InChI=1S/C21H24O2/c1-16(22)20-12-8-18(9-13-20)6-4-3-5-7-19-10-14-21(15-11-19)17(2)23/h8-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
FIERTOBUROGWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


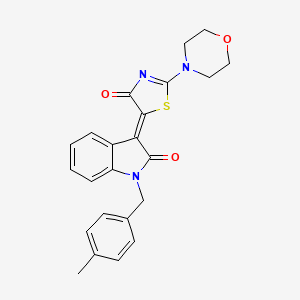

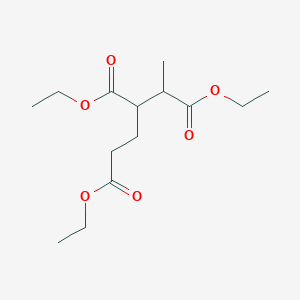


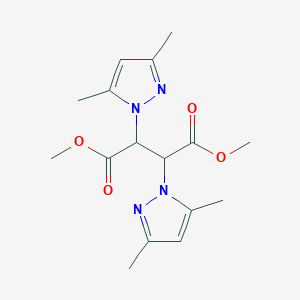
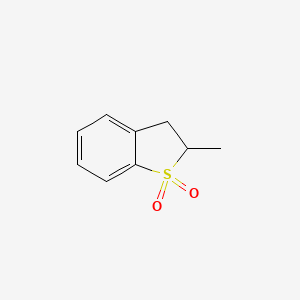
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
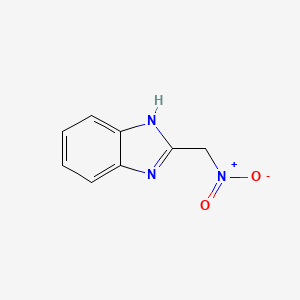
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
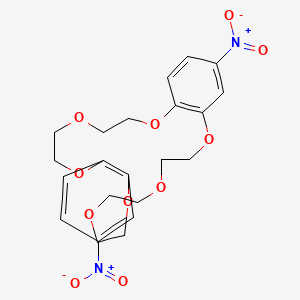
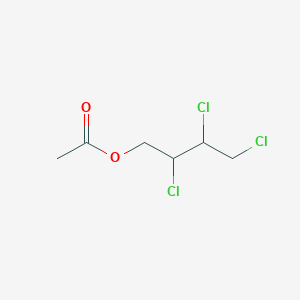
![Acetamide, N-[2-(decyloxy)phenyl]-](/img/structure/B11968045.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968056.png)
